Methyl 3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Description
Methyl 3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate is a quinazoline derivative characterized by a 3-bromophenylmethyl substituent at position 3, a sulfanylidene (thione) group at position 2, and a methyl ester at position 5. Its molecular formula is C₁₇H₁₃BrN₂O₃S, with a molecular weight of 413.27 g/mol. Structural analysis tools like SHELX and ORTEP are critical for resolving its conformation and intermolecular interactions.
Properties
IUPAC Name |
methyl 3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3S/c1-23-16(22)11-5-6-13-14(8-11)19-17(24)20(15(13)21)9-10-3-2-4-12(18)7-10/h2-8H,9H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIWBMUFGBHSRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Based on its structural similarity to other bromophenyl compounds, it may interact with proteins or enzymes in the body that have affinity for bromophenyl groups.
Mode of Action
It’s possible that the bromophenyl group could undergo electrophilic aromatic substitution reactions, leading to changes in the target molecules
Biochemical Pathways
Bromophenyl compounds are often involved in suzuki-miyaura coupling reactions, which are widely used in organic synthesis. This suggests that the compound could potentially interfere with or modulate biochemical pathways involving similar reactions.
Pharmacokinetics
Bromophenyl compounds are generally lipophilic, which could influence their absorption and distribution in the body. The compound’s stability and reactivity, as well as its potential to form metabolites, would also impact its pharmacokinetics.
Result of Action
Bromophenyl compounds can cause skin and eye irritation, and may have respiratory effects. These effects could be a result of the compound’s interaction with its targets.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity could be influenced by the pH of its environment. Additionally, the compound’s stability could be affected by temperature, as suggested by its recommended storage at ambient temperatures.
Biological Activity
Methyl 3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula and a molecular weight of approximately 436.3 g/mol. The structure includes a quinazoline core, which is known for various pharmacological properties.
Research indicates that compounds within the quinazoline family often exhibit multiple mechanisms of action, including:
- Inhibition of Kinases : Quinazolines can inhibit various kinases involved in cancer progression, such as EGFR and Aurora A kinase, leading to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis : Studies have shown that related compounds can induce apoptosis in different cancer cell lines by elevating reactive oxygen species (ROS) levels and disrupting mitochondrial functions .
- Cell Cycle Arrest : Compounds have been observed to arrest the cell cycle at the G0/G1 phase, preventing cancer cells from proliferating .
Anticancer Activity
A significant body of research has focused on the anticancer properties of quinazoline derivatives, including this compound. For instance:
- Cell Line Studies : In vitro studies using MCF-7 breast cancer cells demonstrated that related compounds could significantly reduce cell viability and induce apoptosis. The IC50 values for these compounds were often in the micromolar range, indicating potent activity against cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Cell Cycle Arrest | G0/G1 phase arrest | |
| Kinase Inhibition | Inhibits EGFR and Aurora A kinases |
Pharmacological Potential
The pharmacological potential of this compound is underscored by its diverse biological activities:
- Antitumor Properties : The compound has shown promise in preclinical models for its ability to target multiple pathways involved in tumor growth.
- Anti-inflammatory Effects : Quinazoline derivatives have been reported to possess anti-inflammatory properties, which may enhance their therapeutic profiles in cancer treatment .
- Structure–Activity Relationship (SAR) : Research into SAR has indicated that modifications at specific positions on the quinazoline ring can enhance potency and selectivity against cancer cell lines .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Compounds for Comparison :
Methyl 3-(2-Hydroxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate (CAS: 790681-61-7)
- Core Structure : Quinazoline with a methyl ester at position 6.
- Substituents :
- Position 3: 2-Hydroxypropyl (introduces a hydroxyl group).
- Position 2: Sulfanyl (-SH) instead of sulfanylidene (C=S).
- Molecular Formula : C₁₃H₁₄N₂O₄S.
- Molecular Weight : 294.32 g/mol.
Substituents:
- Sulfanyl (-S-) group at position 3.
- Trifluoromethyl (-CF₃) and aldehyde (-CHO) groups.
Comparative Table :
Electronic and Physicochemical Properties
- Lipophilicity : The bromophenylmethyl group in the target compound enhances lipophilicity compared to the hydroxypropyl group in , likely improving membrane permeability but reducing aqueous solubility.
- Hydrogen Bonding : The hydroxyl group in enables stronger hydrogen bonds (e.g., O–H⋯O/N), whereas the thione group (C=S) in the target compound participates in weaker C=S⋯H interactions .
- Halogen Bonding : The bromine atom in the target compound may engage in halogen bonding (C–Br⋯O/N), a feature absent in but present in the chlorinated pyrazole derivative .
Q & A
Q. What are the key challenges in synthesizing Methyl 3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis of quinazoline derivatives often requires precise control of cyclization and functionalization steps. For example, bromophenylmethyl groups can be introduced via Friedel-Crafts alkylation or nucleophilic substitution under anhydrous conditions (e.g., using DCM as a solvent and carbodiimide coupling agents like EDC) . To optimize yields, reaction parameters such as temperature (e.g., reflux in o-xylene for 3 hours) and stoichiometry (e.g., 1.5 equivalents of acetylating agents) should be systematically tested. Monitoring intermediates via H NMR (e.g., δ 7.48–7.93 ppm for aromatic protons) ensures correct functional group incorporation .
Q. How can crystallographic data for this compound be obtained and refined to resolve structural ambiguities?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, leveraging its robust algorithms for handling disordered atoms or twinning . For visualization, ORTEP-3 provides graphical representations of thermal ellipsoids and bond geometries, critical for validating the sulfanylidene group’s conformation and the bromophenylmethyl orientation . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.
Advanced Research Questions
Q. How can hydrogen-bonding networks in the crystal lattice of this compound be analyzed to predict its stability and solubility?
- Methodological Answer : Graph set analysis (as defined by Etter’s formalism) identifies recurring hydrogen-bonding motifs. For example, the sulfanylidene (C=S) group may act as a hydrogen-bond acceptor with NH donors from adjacent quinazoline rings. Use Mercury CSD to calculate interaction distances (e.g., 2.8–3.2 Å for S···H-N) and generate fingerprint plots for void analysis, which correlates with solubility . Compare these patterns with similar quinazoline derivatives in the Cambridge Structural Database (CSD) to infer stability trends.
Q. What computational methods are suitable for modeling the puckering dynamics of the quinazoline ring and its impact on biological activity?
- Methodological Answer : Cremer-Pople puckering parameters quantify ring non-planarity. For this compound, calculate the puckering amplitude () and phase angle () using DFT-based geometry optimization (e.g., B3LYP/6-31G* level). Molecular dynamics (MD) simulations (e.g., 10 ns trajectories in explicit solvent) can reveal conformational flexibility, particularly at the 4-oxo and sulfanylidene sites, which may influence binding to biological targets like kinase enzymes .
Q. How can spectroscopic contradictions (e.g., 13^{13}13C NMR shifts vs. XED electron density maps) be resolved for this compound?
- Methodological Answer : Discrepancies between experimental C NMR (e.g., δ 177.1 ppm for the carbonyl group) and X-ray-derived geometries may arise from dynamic effects in solution. Use variable-temperature NMR to assess exchange broadening. Complement with QTAIM (Quantum Theory of Atoms in Molecules) analysis of SC-XRD data to map electron density at critical positions (e.g., the oxo group), resolving ambiguities in tautomeric forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
